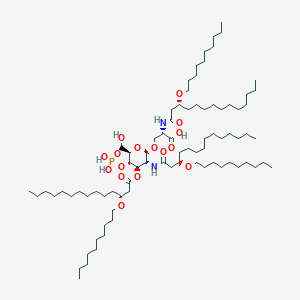
Guineensine
Übersicht
Beschreibung
Guineensine is a compound isolated from long pepper (Piper longum) and black pepper (Piper nigrum). It was first isolated, studied, and named from Piper guineense .
Synthesis Analysis
A highly efficient total synthesis of this compound has been established, which provided the natural product in only five steps from commercially available 3-nonyn-1-ol . The key steps in the synthesis featured novel application of a Julia – Kocienski olefination reaction which effectively constructed the alkenamide skeleton .Molecular Structure Analysis
The this compound molecule contains a total of 62 bond(s). There are 29 non-H bond(s), 10 multiple bond(s), 12 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aliphatic), and 2 ether(s) (aromatic) .Chemical Reactions Analysis
A total synthesis of this compound, a secondary metabolite of the Piperaceae family, has been executed in 12 steps with an overall yield of 27%. Key steps in the synthesis featured novel application of a Julia – Kocienski olefination reaction which effectively constructed the alkenamide skeleton .Wissenschaftliche Forschungsanwendungen
Guineensine: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Hemmung der Endocannabinoid-Aufnahme: this compound wurde als potenter Hemmstoff der Endocannabinoid-Aufnahme identifiziert, was zu einer erhöhten Aktivität von Neurotransmittern führt, die als endogene Cannabinoide klassifiziert werden. Diese Hemmung hat erhebliche Auswirkungen auf entzündungshemmende und analgetische Wirkungen, was this compound zu einer vielversprechenden Verbindung für die Schmerzbehandlung und die Behandlung von Entzündungen macht .
Polypharmakologische Aktivität: Die Forschung legt nahe, dass this compound mit verschiedenen Rezeptoren interagiert, darunter der Dopamintransporter DAT, 5HT2A und Sigma-Rezeptoren. Dies deutet auf eine mögliche polypharmakologische Aktivität hin, d.h. This compound könnte mehrere Ziele im Körper beeinflussen, was bei der Behandlung komplexer Krankheiten mit multifaktoriellen Ätiologien von Vorteil sein könnte .
Synthesemethode: Die Totalsynthese von this compound wurde in 12 Schritten mit einer Gesamtausbeute von 27 % durchgeführt. Schlüsselschritte in der Synthese beinhalteten die neuartige Anwendung einer Julia-Kocienski-Olefinierungsreaktion, die effektiv das Alkenamid-Gerüst aufbaute. Dies trägt einen einzigartigen Ansatz zur Synthese von this compound bei und eröffnet Möglichkeiten für die großtechnische Produktion .
Analgetische Wirkungen: Aufgrund seiner Fähigkeit, die Endocannabinoid-Aufnahme zu hemmen, zeigt this compound vielversprechende analgetische Wirkungen. Es könnte möglicherweise zur Entwicklung neuer Schmerzmittel eingesetzt werden, die auf das Endocannabinoid-System abzielen, ohne die Nebenwirkungen, die mit traditionellen Opioid-Medikamenten verbunden sind .
Entzündungshemmende Wirkungen: Die Rolle von this compound bei der Hemmung der Endocannabinoid-Aufnahme eignet sich auch für entzündungshemmende Anwendungen. Es könnte zur Herstellung neuer entzündungshemmender Medikamente verwendet werden, die gezielter sind und weniger Nebenwirkungen haben als herkömmliche Medikamente .
Vorhandensein in der Nahrung und Auswirkungen: this compound ist in schwarzem und langem Pfeffer (Piper nigrum und Piper longum) weit verbreitet, die gängige Zutaten in der Ernährung sind. Sein Vorhandensein deutet auf mögliche gesundheitliche Vorteile hin, die mit dem regelmäßigen Verzehr dieser Gewürze verbunden sind, insbesondere in Bezug auf ihre entzündungshemmenden und analgetischen Eigenschaften .
Wirkmechanismus
Target of Action
Guineensine primarily targets the endocannabinoid system . It inhibits the cellular reuptake of anandamide and 2-arachidonoylglycerol , two neurotransmitters classified as endogenous cannabinoids .
Mode of Action
This compound interacts with its targets by inhibiting their reuptake, which leads to an increase in the activity of these neurotransmitters . This inhibition occurs in a dose-dependent manner .
Biochemical Pathways
The inhibition of the reuptake of anandamide and 2-arachidonoylglycerol by this compound affects the endocannabinoid system . This system plays a crucial role in various physiological processes, including pain sensation, mood, and memory.
Result of Action
The inhibition of endocannabinoid reuptake by this compound can lead to cannabimimetic effects . These effects are indicated by potent catatonic, analgesic, hypo-locomotive, and hypo-thermic effects . Additionally, the analgesic and catatonic effects can be reversed by the cannabinoid receptor type 1 (CB1) inverse agonist rimonabant .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Guineensine interacts with the putative endocannabinoid membrane transporter . It does not inhibit endocannabinoid degrading enzymes (FAAH, MAGL/ABHD) nor interact directly with CB1 or CB2 receptors . Furthermore, no binding to FABP5, a cytosolic anandamide carrier protein, could be demonstrated .
Cellular Effects
In U937 cells, this compound has shown to inhibit endocannabinoid uptake with an EC50 = 288 nM . Its potency could be confirmed in HMC-1 cells . Additionally, this compound inhibits COX-2 with an IC50 = 33 µM .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the putative endocannabinoid membrane transporter . This inhibition prevents the uptake of endocannabinoids, leading to their increased availability .
Temporal Effects in Laboratory Settings
Its potent inhibitory effects on endocannabinoid uptake and COX-2 have been confirmed in various cell lines .
Dosage Effects in Animal Models
In vivo, this compound triggered a full tetrad in BALB/c mice, which is the standard model for cannabimimetic effects . Catalepsy and analgesia could be abolished with rimonabant (SR141716A), a CB1 selective antagonist .
Metabolic Pathways
It is known to interact with the endocannabinoid system by inhibiting the uptake of endocannabinoids .
Transport and Distribution
It is known to interact with the putative endocannabinoid membrane transporter, suggesting it may be transported across cell membranes .
Subcellular Localization
Given its interaction with the putative endocannabinoid membrane transporter, it is likely to be found in the cell membrane where this transporter is located .
Eigenschaften
IUPAC Name |
(2E,4E,12E)-13-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)trideca-2,4,12-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-20(2)18-25-24(26)14-12-10-8-6-4-3-5-7-9-11-13-21-15-16-22-23(17-21)28-19-27-22/h8,10-17,20H,3-7,9,18-19H2,1-2H3,(H,25,26)/b10-8+,13-11+,14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMPOFBEYSSYDQ-AUVZEZIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CC=CCCCCCCC=CC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C=C/CCCCCC/C=C/C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336042 | |
| Record name | Guineesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55038-30-7 | |
| Record name | Guineesine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055038307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guineesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUINEESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DK8DMU9JX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B1672356.png)
![2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide](/img/structure/B1672359.png)




![[(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate](/img/structure/B1672368.png)
![5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1672369.png)
![1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-YL)oxy)pyridin-3-YL)pyrrolidin-2-one](/img/structure/B1672371.png)
![6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide](/img/structure/B1672372.png)
![3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea](/img/structure/B1672373.png)


